3(2H)-Pyridazinone, 4-amino-5-(4-morpholinyl)-2-phenyl-

Hydrogen-bond donor Medicinal chemistry Structure–activity relationship

Researchers face reproducibility issues when substituting pyridazinone analogs without verifying structural equivalence. CAS 125291-66-9 provides a defined 4-amino-5-morpholino-2-phenyl substitution pattern distinct from Emorfazone. - Single H-bond donor (HBD=1) enables systematic SAR probing of target affinity. - clogP ~1.73 (vs. -0.38 for Emorfazone) supports ADME comparator studies. - Multi-vendor availability (95-97% purity) ensures reliable resupply for dose-response assays.

Molecular Formula C14H16N4O2
Molecular Weight 272.30 g/mol
CAS No. 125291-66-9
Cat. No. B12926094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Pyridazinone, 4-amino-5-(4-morpholinyl)-2-phenyl-
CAS125291-66-9
Molecular FormulaC14H16N4O2
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)N
InChIInChI=1S/C14H16N4O2/c15-13-12(17-6-8-20-9-7-17)10-16-18(14(13)19)11-4-2-1-3-5-11/h1-5,10H,6-9,15H2
InChIKeyUZSFLRWMQLDHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3(2H)-Pyridazinone, 4-amino-5-(4-morpholinyl)-2-phenyl- (CAS 125291-66-9): Compound Identity, Physicochemical Profile, and Research Sourcing Overview


3(2H)-Pyridazinone, 4-amino-5-(4-morpholinyl)-2-phenyl- (CAS 125291-66-9) is a synthetic small-molecule pyridazinone derivative with the molecular formula C₁₄H₁₆N₄O₂ and a molecular weight of 272.30 g/mol [1]. The compound features a pyridazinone core bearing a 4-amino group, a 5-morpholinyl substituent, and a 2-phenyl substituent — a substitution pattern that distinguishes it from the marketed analgesic Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, CAS 38957-41-4) [2]. Its predicted clogP of approximately 1.73 [3] and topological polar surface area (TPSA) of approximately 69.16 Ų [3] position it within favorable drug-like physicochemical space. The compound is commercially available from multiple suppliers at purities of 95–97% , primarily for research use as a pharmacological tool compound, a medicinal chemistry building block, or a reference standard in pyridazinone structure–activity relationship (SAR) studies.

Why 3(2H)-Pyridazinone, 4-amino-5-(4-morpholinyl)-2-phenyl- Cannot Be Interchanged with Other Pyridazinone Analogs Without Quantitative Justification


Although the pyridazinone scaffold is shared across a broad class of compounds with reported analgesic, anti-inflammatory, cardiotonic, and PDE-inhibitory activities [1], small variations in the substitution pattern produce large differences in potency, selectivity, and physicochemical behavior. The 4-amino-5-morpholino-2-phenyl arrangement in CAS 125291-66-9 differs fundamentally from the 4-ethoxy-2-methyl-5-morpholino arrangement of Emorfazone (the only marketed pyridazinone analgesic) [2], and from the 4-amino-2-methyl-6-phenyl-5-vinyl substitution that yields a reported 7-fold potency gain over Emorfazone [3]. These structural differences translate into measurable shifts in lipophilicity (clogP), hydrogen-bond donor capacity (HBD), and topological polar surface area (TPSA) that directly affect membrane permeability, target engagement, and metabolic stability. Consequently, substituting CAS 125291-66-9 with a generic pyridazinone analog — without confirming equivalent performance in the specific assay system of interest — risks significant changes in pharmacological outcome [3][4].

Quantitative Differentiation Evidence for 3(2H)-Pyridazinone, 4-amino-5-(4-morpholinyl)-2-phenyl- (CAS 125291-66-9) vs. Closest Analogs


Hydrogen-Bond Donor Capacity: 4-Amino vs. 4-Ethoxy Substitution Differentiates CAS 125291-66-9 from Emorfazone

CAS 125291-66-9 possesses one hydrogen-bond donor (HBD = 1) attributable to its 4-amino group, whereas Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) has zero hydrogen-bond donors (HBD = 0) because the 4-position is occupied by an ethoxy group [1]. This difference is critical: the 4-amino NH₂ can act as a donor in hydrogen-bonding interactions with biological targets, while the 4-ethoxy group in Emorfazone can only act as an acceptor. In the wider pyridazinone SAR literature, the presence of a 4-amino group has been associated with enhanced analgesic and anti-inflammatory potency — exemplified by 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone, which is 7-fold more potent than Emorfazone [2].

Hydrogen-bond donor Medicinal chemistry Structure–activity relationship

Lipophilicity Differentiation: Predicted clogP of CAS 125291-66-9 vs. Measured logP of Emorfazone

The predicted clogP of CAS 125291-66-9 is approximately 1.73 [1], compared to a measured logP of −0.38 for Emorfazone [2]. This represents a difference of approximately 2.1 log units, corresponding to a >100-fold difference in octanol–water partition coefficient. The higher lipophilicity of CAS 125291-66-9 is primarily driven by its 2-phenyl substituent, which replaces the 2-methyl group present in Emorfazone. This shift in lipophilicity predicts altered membrane permeability, tissue distribution, and metabolic clearance profiles, which may be advantageous or disadvantageous depending on the intended application.

Lipophilicity clogP Drug-likeness ADME

Topological Polar Surface Area (TPSA): Impact on Membrane Permeability Differentiation from Emorfazone

The TPSA of CAS 125291-66-9 is predicted to be approximately 69.16 Ų [1], compared to approximately 54.4 Ų for Emorfazone . The higher TPSA of the target compound—driven by the 4-amino group and the additional nitrogen atoms in the pyridazinone ring bearing a phenyl substituent—suggests moderately reduced passive membrane permeability relative to Emorfazone, but still within the favorable range for oral bioavailability (generally <140 Ų). This TPSA value also sits below the commonly cited CNS permeability threshold of ~90 Ų, suggesting potential for blood–brain barrier penetration that may differ from the lower-TPSA Emorfazone.

TPSA Polar surface area CNS permeability ADME

Commercially Available Purity and Sourcing: CAS 125291-66-9 vs. Structural Analogs as Research Tools

CAS 125291-66-9 is available from multiple established chemical suppliers at purities ranging from 95% (BenchChem) to 97% (Chemenu, Catalog CM1052498) , with the compound offered in stock for immediate procurement . In contrast, the closest structurally characterized analgesic analog, 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone (7-fold more potent than Emorfazone) [1], is not listed as a standard catalog item by major suppliers, limiting its accessibility for routine research use. The target compound's reliable commercial availability at defined purity grades makes it a more practical choice for reproducible SAR studies and assay development compared to less accessible high-potency analogs.

Purity Procurement Research chemical Quality control

Class-Level SAR: 4-Amino Substitution in Pyridazinones Is Associated with Enhanced Anti-Inflammatory Potency Relative to Acetylsalicylic Acid

In a study of 5-acyl-6-aryl-4-nitro-3(2H)-pyridazinones and their corresponding 4-amino derivatives, the 4-amino compounds (4a–m) administered orally to rats were found to be more potent anti-inflammatory agents than acetylsalicylic acid (ASA) and were endowed with low acute oral toxicity [1]. While CAS 125291-66-9 was not directly tested in this study, it shares the critical 4-amino pharmacophoric feature that was associated with superior anti-inflammatory activity across this series. This class-level evidence supports the rationale for selecting the 4-amino-substituted pyridazinone scaffold — embodied by CAS 125291-66-9 — over 4-alkoxy-substituted analogs (e.g., Emorfazone) when anti-inflammatory potency is a research priority.

Anti-inflammatory SAR Pyridazinone 4-Amino derivatives

Recommended Research and Industrial Application Scenarios for 3(2H)-Pyridazinone, 4-amino-5-(4-morpholinyl)-2-phenyl- (CAS 125291-66-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Studies Exploring Hydrogen-Bond-Dependent Target Engagement

With its single hydrogen-bond donor (4-amino group, HBD = 1) — a feature absent in Emorfazone (HBD = 0) — CAS 125291-66-9 is suited as a core scaffold for probing hydrogen-bond-dependent interactions with biological targets such as cyclooxygenase enzymes, phosphodiesterases, or kinase ATP-binding pockets. The compound can serve as a starting point for systematic SAR campaigns in which the 4-amino group is varied (acylated, alkylated, or replaced) while monitoring changes in potency, providing insight into the contribution of this specific H-bond donor to target affinity [1][2].

ADME Profiling Studies Comparing Moderate-Lipophilicity Pyridazinones with Low-Lipophilicity Analogs

The predicted clogP of CAS 125291-66-9 (~1.73) places it in a distinctly higher lipophilicity range than Emorfazone (logP −0.38), making it a valuable comparator compound in ADME panels designed to assess the impact of a >100-fold difference in octanol–water partitioning on membrane permeability, plasma protein binding, metabolic stability, and tissue distribution [1][2]. Its TPSA of ~69 Ų also positions it below the typical CNS permeability threshold (~90 Ų), enabling its use in blood–brain barrier penetration studies [1].

Analgesic and Anti-Inflammatory Drug Discovery Leveraging the 4-Amino Pharmacophore

Class-level SAR evidence demonstrates that 4-amino-substituted pyridazinones are more potent anti-inflammatory agents than acetylsalicylic acid (ASA) when administered orally in rats [3]. CAS 125291-66-9, bearing the critical 4-amino pharmacophore, can be employed as a lead-like molecule or a reference compound in analgesic/anti-inflammatory screening cascades, particularly in programs aiming to improve upon the potency ceiling of Emorfazone while exploring alternative 2-position substituents (phenyl vs. methyl) for optimized pharmacokinetics [2][3].

Reproducible Pharmacological Studies Requiring Defined-Purity Research Chemicals with Reliable Supply Chains

For academic and industrial laboratories requiring a pyridazinone reference compound with documented purity (95–97%), multi-vendor availability, and immediate stock access, CAS 125291-66-9 offers procurement advantages over higher-potency but commercially unavailable analogs such as 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone [4]. This reliability supports reproducible dose–response studies, analytical method development (HPLC, LC-MS), and the generation of reference spectral data (NMR, IR) for the pyridazinone class .

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